molecular formula C9H19NO2 B13910267 Methyl 4-(diethylamino)butanoate

Methyl 4-(diethylamino)butanoate

Cat. No.: B13910267
M. Wt: 173.25 g/mol
InChI Key: NVQFDHVCHIYMRM-UHFFFAOYSA-N
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Description

Methyl 4-(diethylamino)butanoate is an ester derivative featuring a diethylamino group at the fourth carbon of the butanoate backbone. This compound is characterized by its tertiary amine group, which imparts basicity and influences its solubility profile.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 4-(diethylamino)butanoate

InChI

InChI=1S/C9H19NO2/c1-4-10(5-2)8-6-7-9(11)12-3/h4-8H2,1-3H3

InChI Key

NVQFDHVCHIYMRM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(diethylamino)butanoate can be synthesized through the esterification of 4-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

4-(diethylamino)butanoic acid+methanolacid catalystMethyl 4-(diethylamino)butanoate+water\text{4-(diethylamino)butanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(diethylamino)butanoic acid+methanolacid catalyst​Methyl 4-(diethylamino)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethylamino)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(diethylamino)butanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.

Major Products Formed

    Hydrolysis: 4-(diethylamino)butanoic acid and methanol.

    Reduction: 4-(diethylamino)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(diethylamino)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and other functional materials.

Mechanism of Action

The mechanism of action of Methyl 4-(diethylamino)butanoate in chemical reactions typically involves nucleophilic attack at the carbonyl carbon of the ester group. In hydrolysis reactions, water or hydroxide ions act as nucleophiles, leading to the cleavage of the ester bond and formation of the corresponding acid and alcohol. In reduction reactions, the reducing agent donates hydride ions to the carbonyl carbon, resulting in the formation of an alcohol.

Comparison with Similar Compounds

Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)

  • Structure: Features a 3,4-dimethoxyphenyl group instead of the diethylamino group.
  • Synthesis: Synthesized via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol .
  • Lower basicity compared to the diethylamino derivative due to the absence of a tertiary amine.
Property Methyl 4-(Diethylamino)butanoate Methyl 4-(3,4-Dimethoxyphenyl)butanoate
Molecular Formula C₉H₁₉NO₂ (hypothetical) C₁₃H₁₈O₄
Functional Groups Diethylamino, ester Dimethoxyphenyl, ester
Basicity (pKa) ~8–10 (tertiary amine) Non-basic (methoxy groups)

Ethyl 4-[Ethyl(Phenyl)Amino]butanoate

  • Structure: Contains an ethyl(phenyl)amino group and an ethyl ester.
  • Properties :
    • The phenyl group increases lipophilicity, enhancing membrane permeability .
    • The ethyl ester may reduce hydrolysis rates compared to methyl esters.
Property This compound Ethyl 4-[Ethyl(Phenyl)Amino]butanoate
Molecular Weight ~173.25 g/mol 235.32 g/mol
Ester Group Methyl Ethyl
Key Applications Potential drug intermediate Biochemical research

Methyl 4-(Aminooxy)butanoate Hydrochloride

  • Structure: Includes an aminooxy group and exists as a hydrochloride salt.
  • Synthesis : Prepared via nucleophilic substitution or condensation reactions .
  • Key Differences: The aminooxy group enables oxime formation, useful in bioconjugation. Hydrochloride salt form enhances aqueous solubility (critical for biological assays).
Property This compound Methyl 4-(Aminooxy)butanoate Hydrochloride
Solubility in Water Low (free base) High (due to ionic form)
Reactivity Tertiary amine reactivity Nucleophilic aminooxy group

4-(Dimethylamino)butanoic Acid Hydrochloride

  • Structure: Carboxylic acid derivative with a dimethylamino group.
  • Applications : Used in peptide synthesis and as a building block for bioactive molecules .
  • Key Differences: Carboxylic acid group increases polarity compared to the ester. Dimethylamino group offers less steric hindrance than diethylamino.
Property This compound 4-(Dimethylamino)butanoic Acid Hydrochloride
Ionization State Neutral ester Ionic (acid hydrochloride)
Bioavailability Higher (ester prodrugs) Lower (polar carboxylic acid)

Methyl 4-(Methylthio)butyrate

  • Structure : Contains a methylthio (-SMe) group.
  • Properties :
    • The thioether group increases susceptibility to oxidation, forming sulfoxides or sulfones .
    • Distinct odor profile (common in thioesters).
Property This compound Methyl 4-(Methylthio)butyrate
Stability Stable under basic conditions Oxidizes readily
Applications Pharmaceutical intermediates Flavor/fragrance industry

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